

A Researcher's Guide to Maltotriose Hydrate: Purity Analysis Across Suppliers

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Compound of Interest

Compound Name: Maltotriose hydrate

Cat. No.: B8234776

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For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comparative analysis of **Maltotriose hydrate** from various suppliers, supported by experimental data and detailed analytical protocols. Understanding the purity profile of this key trisaccharide is crucial for applications ranging from microbiological research to drug formulation.

Maltotriose, a trisaccharide composed of three α -D-glucose units linked by α -1,4 glycosidic bonds, is a vital carbohydrate in various research and development fields. Its utility as a carbon source in fermentation, a stabilizer in pharmaceutical formulations, and a tool in studying carbohydrate metabolism necessitates a clear understanding of its purity. Impurities, such as other saccharides (e.g., glucose, maltose, maltotetraose), can significantly impact experimental outcomes. This guide aims to provide an objective comparison of **Maltotriose hydrate** purity from different commercial sources.

Comparative Purity Analysis

The purity of **Maltotriose hydrate** is a critical parameter that can vary between suppliers and even between different lots from the same supplier. While most suppliers provide a minimum purity specification, a detailed analysis of the impurity profile provides a more comprehensive picture for researchers. The following table summarizes the publicly available purity information for **Maltotriose hydrate** from several prominent chemical suppliers.

Supplier	Stated Purity	Analytical Method for Purity	Potential Impurities
Sigma-Aldrich	≥95%	Not explicitly stated on product page, but HPLC is a common method.	Other saccharides (e.g., glucose, maltose)
Chem-Impex	≥98% [1] [2]	ELSD (Evaporative Light Scattering Detector) [1] [2]	Not explicitly detailed
Cayman Chemical	Not specified, sold for research use. [3]	HPLC is a likely method for internal QC.	Not explicitly detailed
Biosynth	Not specified for all products, one is listed as "Ultrapure". [4]	HPLC is a common method.	Not explicitly detailed
CD BioGlyco	≥95% [5]	Not explicitly stated.	Not explicitly detailed

Note: The information in this table is based on publicly available data from supplier websites and may not reflect the exact purity of a specific lot. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis (CoA) for detailed impurity information.

Experimental Protocols for Purity Determination

To independently verify the purity of **Maltotriose hydrate** and identify any potential contaminants, researchers can employ several robust analytical techniques. The following are detailed protocols for the most common methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying sugars. An Evaporative Light Scattering Detector (ELSD) is often preferred for carbohydrate analysis as it does not require the analyte to have a chromophore.

Experimental Workflow for HPLC Analysis



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Caption: Workflow for HPLC-ELSD Purity Analysis of **Maltotriose Hydrate**.

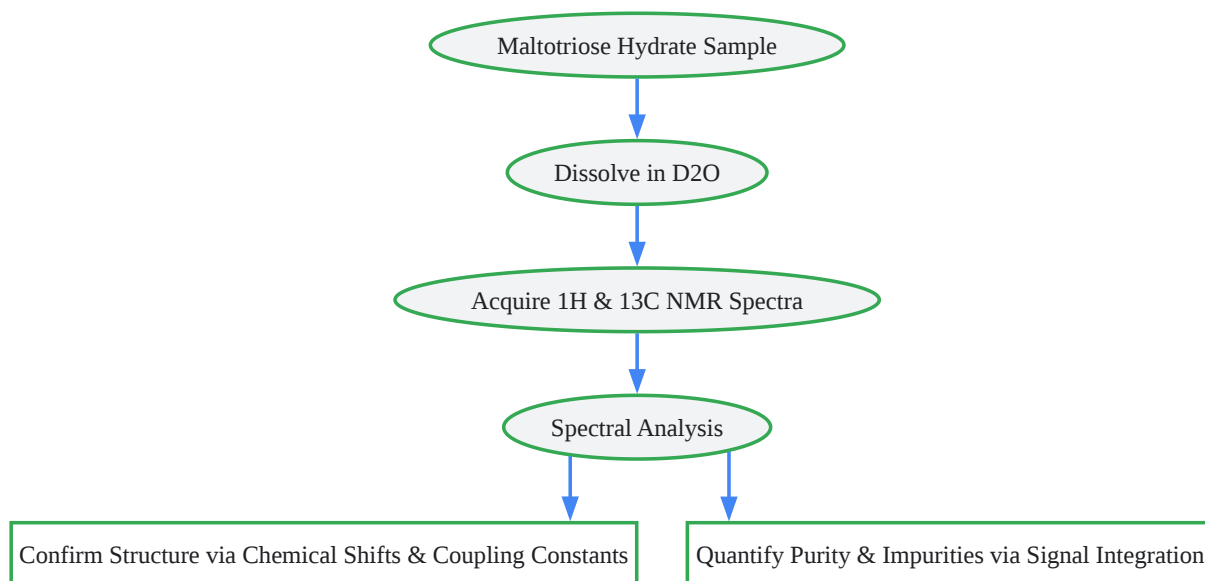
Methodology:

- Sample Preparation: Accurately weigh and dissolve the **Maltotriose hydrate** sample in deionized water to a final concentration of 1-5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and an ELSD detector.
- Column: A column suitable for carbohydrate analysis, such as an amino-propyl bonded silica column (e.g., Shodex Asahipak NH2P-50 4E)[6][7].
- Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition is 75:25 (v/v) acetonitrile:water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-40 °C.
- ELSD Settings:
 - Nebulizer Temperature: 40-60 °C
 - Evaporator Temperature: 60-80 °C
 - Gas Flow (Nitrogen): 1.5-2.5 L/min
- Data Analysis: Identify and quantify the Maltotriose peak based on the retention time of a certified reference standard. Impurities will appear as separate peaks, and their percentage can be calculated based on the peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds. For non-volatile sugars like Maltotriose, a derivatization step is necessary to make them amenable to GC analysis.

Experimental Workflow for GC-MS Analysis



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